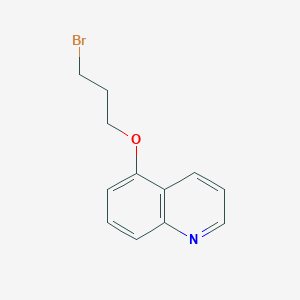

5-(3-Bromopropoxy)quinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H12BrNO |

|---|---|

Molecular Weight |

266.13 g/mol |

IUPAC Name |

5-(3-bromopropoxy)quinoline |

InChI |

InChI=1S/C12H12BrNO/c13-7-3-9-15-12-6-1-5-11-10(12)4-2-8-14-11/h1-2,4-6,8H,3,7,9H2 |

InChI Key |

UESZLRYENUEKBE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)OCCCBr |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 3 Bromopropoxy Quinoline and Analogues

Strategic Approaches to Quinoline (B57606) Core Synthesis Relevant to 5-Substitution

The strategic placement of substituents on the quinoline ring is crucial for modulating the biological activity and physicochemical properties of the resulting compounds. The synthesis of 5-substituted quinolines, such as 5-(3-Bromopropoxy)quinoline, requires careful consideration of the synthetic route to ensure the desired substitution pattern. Several classical and modern synthetic methods can be adapted for this purpose.

Modern Adaptations of Established Quinoline Annulation Reactions

Numerous named reactions have been developed for the synthesis of the quinoline ring system. jptcp.com Many of these have undergone significant refinements to improve yields, expand substrate scope, and enhance reaction conditions.

The Friedländer synthesis is a widely used method for constructing quinolines by reacting a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgorganic-chemistry.org The reaction can be catalyzed by acids or bases. wikipedia.orgcdnsciencepub.com

Two primary mechanistic pathways are proposed for the Friedländer synthesis. wikipedia.orgcdnsciencepub.com The first involves an initial aldol (B89426) condensation between the reactants, followed by cyclization and dehydration to form the quinoline ring. cdnsciencepub.comcdnsciencepub.com The second pathway suggests the formation of a Schiff base intermediate, which then undergoes an intramolecular aldol-type condensation and subsequent dehydration. wikipedia.org The reaction conditions can influence the predominant mechanism. Notably, the regiochemistry of the substitution in the heterocyclic ring is generally predictable, with unsymmetrical ketones often yielding the product derived from the more stable (thermodynamic) enolate. cdnsciencepub.com

| Catalyst Type | Conditions | Key Features |

| Acid (e.g., TFA, TsOH) | Often requires heat | Effective for a broad range of substrates. wikipedia.org |

| Base (e.g., KOH, NaOH) | Milder conditions may be possible | Can favor different mechanistic pathways. cdnsciencepub.com |

| Lewis Acids (e.g., I₂, Nd(NO₃)₃·6H₂O) | Can offer improved efficiency and milder conditions | Catalyzes the reaction through coordination. wikipedia.org |

| Ionic Liquids (e.g., [bmim]HSO₄) | "Green" chemistry approach | Can act as both solvent and catalyst, often with short reaction times and high yields. nih.gov |

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids by condensing isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.orgchemicalpapers.com The reaction mechanism involves the base-catalyzed hydrolysis of the isatin amide bond to form a keto-acid intermediate. This intermediate then reacts with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline product. wikipedia.org A variation of this reaction, known as the Halberkann variant, utilizes N-acyl isatins to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org The Pfitzinger reaction is a valuable tool for accessing quinolines with a carboxylic acid handle at the 4-position, which can be a useful functional group for further derivatization.

The Skraup synthesis is a classic method for producing quinolines by heating aniline (B41778) with glycerol, a dehydrating agent (typically sulfuric acid), and an oxidizing agent. jptcp.com A key intermediate in this reaction is acrolein, formed from the dehydration of glycerol. iipseries.org

The Doebner-von Miller reaction is a related synthesis that uses α,β-unsaturated aldehydes or ketones instead of glycerol. nih.govwikipedia.org This method often provides better yields and avoids the need for a strong oxidizing agent. lookchem.com Both reactions are thought to proceed through a conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and aromatization. wikipedia.org

Recent improvements to these methods have focused on using milder reaction conditions and improving the efficiency of the process. For instance, the use of acrolein diethyl acetal (B89532) as a stable precursor to acrolein has been shown to be effective in a monophasic, organic solvent-free reaction medium, providing moderate to good yields of various quinoline products. lookchem.comepa.gov Lewis acids and Brønsted acids have also been employed as catalysts to promote the reaction. wikipedia.org

| Reaction | Key Reactants | Conditions | Typical Products |

| Skraup | Aniline, glycerol, H₂SO₄, oxidizing agent | Harsh, high temperature | Unsubstituted or simple quinolines. jptcp.comnih.gov |

| Doebner-von Miller | Aniline, α,β-unsaturated carbonyl | Acidic, often harsh | 2- and/or 4-substituted quinolines. nih.govwikipedia.org |

| Improved Doebner-von Miller | Aniline, acrolein diethyl acetal | Milder, solvent-free options | Various substituted quinolines in good yields. lookchem.comepa.gov |

The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinoline (B1666331) derivatives. wikipedia.orgwikipedia.org It involves the condensation of an aniline with an alkoxymethylenemalonic ester or a similar reagent. wikipedia.org The initial condensation is followed by a thermal cyclization to form the 4-hydroxy-3-carboalkoxyquinoline, which exists predominantly in the 4-oxo tautomeric form. wikipedia.org Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline. wikipedia.orgmdpi.com Microwave irradiation has been shown to significantly accelerate this reaction and improve yields. jasco.ro

The Conrad-Limpach synthesis also yields 4-hydroxyquinolines through the condensation of anilines with β-ketoesters. wikipedia.orgsynarchive.com The reaction conditions, particularly the temperature, can influence the regioselectivity of the final product. At lower temperatures, the reaction tends to favor the formation of 4-hydroxyquinolines (Conrad-Limpach product), while at higher temperatures, the Knorr quinoline synthesis can occur, leading to 2-hydroxyquinolines. wikipedia.org

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like quinolines in a single step from multiple starting materials. beilstein-journals.orgrsc.org The Povarov reaction is a prominent example of an MCR used for quinoline synthesis. iipseries.org It typically involves the reaction of an aniline, an aldehyde, and an activated alkene or alkyne under acidic catalysis. beilstein-journals.orgnih.gov The reaction proceeds through an inverse electron-demand Diels-Alder reaction to form tetrahydroquinolines, which can then be oxidized to the corresponding quinolines. nih.govnih.gov The use of various oxidizing agents, such as manganese dioxide, has been explored to achieve this transformation efficiently. beilstein-journals.orgnih.gov The Povarov reaction allows for the rapid generation of a diverse range of substituted quinolines and is considered an atom- and step-economical process. beilstein-journals.org

The synthesis of this compound, a significant heterocyclic compound, involves a multi-step process that hinges on the initial formation of the quinoline ring system, followed by the strategic introduction of the bromopropoxy side chain. Advances in synthetic organic chemistry have led to the development of sophisticated and efficient methods for both of these key stages. These methodologies prioritize high yields, selectivity, and environmentally benign reaction conditions.

Research Scope and Objectives for Comprehensive Investigation of 5 3 Bromopropoxy Quinoline

The primary research objective for a compound like 5-(3-Bromopropoxy)quinoline is to utilize it as a versatile building block for the synthesis of novel, functionalized quinoline (B57606) derivatives. Its structure is primed for subsequent chemical modification. The 3-bromopropoxy group at the C5 position offers a reactive site for introducing a wide variety of functionalities through nucleophilic substitution. rsc.org

Key research goals would include:

Synthesis of Derivatives: Reacting this compound with various nucleophiles (e.g., amines, thiols, azides) to generate a library of novel C5-alkoxy-substituted quinolines.

Pharmacological Evaluation: Screening the synthesized derivatives for a range of biological activities, leveraging the known therapeutic potential of the quinoline scaffold.

Development of Probes and Tracers: Using the bromoalkyl chain to attach fluorescent dyes or radiolabels, creating chemical probes for studying biological systems or positron emission tomography (PET) imaging agents.

Materials Science Applications: Incorporating the quinoline moiety into larger polymeric or supramolecular structures to explore novel optical or electronic properties.

The compound itself is a synthetic intermediate, typically prepared by reacting 5-hydroxyquinoline (B119867) with 1,3-dibromopropane (B121459) in the presence of a base. This straightforward synthesis makes it an accessible starting material for extensive research programs.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₁₂BrNO |

| Molecular Weight | 266.14 g/mol |

| Appearance | Not specified, likely a solid |

| CAS Number | 96875-63-9 |

| InChI Key | InChI=1S/C12H12BrNO/c13-5-1-6-15-12-8-3-2-7-10(12)9-4-11(7)14/h2-4,7-9H,1,5-6H2 |

| Melting Point | Data not consistently available |

Table 2: Examples of Quinoline-Based Approved Drugs This table illustrates the prevalence of the quinoline scaffold in medicine.

| Drug Name | Therapeutic Class |

|---|---|

| Chloroquine (B1663885) | Antimalarial nih.gov |

| Quinine (B1679958) | Antimalarial nih.gov |

| Mefloquine | Antimalarial rsc.org |

| Primaquine | Antimalarial nih.gov |

| Ciprofloxacin | Antibacterial (Fluoroquinolone) nih.gov |

| Bedaquiline | Anti-tubercular nih.gov |

| Topotecan | Anticancer nih.gov |

| Sitamaquine | Antileishmanial (development terminated) mdpi.com |

| Dibucaine | Local Anesthetic nih.gov |

Exploration of 5 3 Bromopropoxy Quinoline As a Precursor and Functional Material

Role as a Synthetic Intermediate in Complex Molecule Construction

The presence of the reactive 3-bromopropoxy group at the 5-position of the quinoline (B57606) ring makes 5-(3-Bromopropoxy)quinoline a valuable precursor for the synthesis of more complex molecules. The carbon-bromine bond provides a reactive site for nucleophilic substitution reactions, allowing for the attachment of various molecular fragments and the construction of intricate chemical structures.

Building Blocks for Polycyclic and Heterocyclic Systems

While direct literature examples detailing the use of this compound in the synthesis of polycyclic and heterocyclic systems are not extensively documented, the inherent reactivity of the molecule suggests its potential as a key building block. The bromoalkoxy chain can be utilized to forge new rings onto the quinoline core. For instance, intramolecular cyclization reactions could be envisioned following the substitution of the bromide with a suitable nucleophile attached to another part of a larger molecular framework. This strategy could lead to the formation of novel fused heterocyclic systems containing the quinoline moiety, which are of significant interest in medicinal chemistry and materials science. The versatility of quinoline derivatives in the synthesis of such complex structures is well-established, with numerous methods available for their construction.

Precursor for Advanced Quinoline-Based Conjugates and Hybrid Molecules (e.g., quinoline-chalcone, quinoline-chromone hybrids)

The molecular hybridization approach, which combines two or more pharmacophores into a single molecule, is a prominent strategy in drug discovery to enhance biological activity and overcome drug resistance. Quinoline-chalcone and quinoline-chromone hybrids are two such classes of hybrid molecules that have garnered considerable attention for their diverse pharmacological properties. researchgate.netnih.govnih.gov

The 3-bromopropoxy group in this compound serves as an ideal linker to connect the quinoline scaffold with chalcone (B49325) or chromone (B188151) moieties. The synthesis of these hybrids would typically involve a nucleophilic substitution reaction where a hydroxyl-substituted chalcone or chromone displaces the bromide from the propoxy chain, forming a stable ether linkage. This synthetic strategy allows for the systematic variation of the chalcone or chromone component, enabling the creation of a library of hybrid molecules for biological screening. The length and flexibility of the propoxy linker can also be tuned to optimize the spatial orientation of the two pharmacophores, which can be crucial for their interaction with biological targets. While specific examples starting from this compound are not prevalent in the literature, the general synthetic routes for creating such ether-linked hybrids are well-established for other halogenated quinoline derivatives.

Applications in Materials Science Research

The unique electronic properties of the quinoline ring, combined with the functionalizability of the alkoxy chain, make this compound and its analogs attractive candidates for applications in materials science. One of the most explored areas for quinoline derivatives is in the field of corrosion inhibition, where they have shown significant promise in protecting metallic surfaces from degradation.

Investigation as a Component in Corrosion Inhibition Systems

Quinoline derivatives are effective corrosion inhibitors due to the presence of the nitrogen heteroatom and the planar aromatic ring system, which can adsorb onto metal surfaces and form a protective barrier against corrosive agents. The substituents on the quinoline ring can further enhance this inhibitory effect. Research has shown that alkoxy-substituted quinolines, including those with bromoalkyl chains, are particularly effective in this regard.

A study on the corrosion inhibition of mild steel in 1.0 M HCl by a series of 8-(n-bromo-R-alkoxy)quinoline derivatives, including 8-(3-bromopropoxy)quinoline (referred to as QN-C3Br in the study), demonstrated their significant protective capabilities. researchgate.net The presence of the bromoalkoxy chain was found to play a crucial role in the inhibition mechanism.

Adsorption Mechanisms on Metal Surfaces (e.g., Langmuir Isotherm)

The primary mechanism by which organic corrosion inhibitors function is through adsorption onto the metal surface, a process that can be described by various adsorption isotherms. For the 8-(n-bromo-R-alkoxy)quinoline derivatives, including the 3-bromopropoxy analog, their adsorption on the mild steel surface was found to obey the Langmuir adsorption isotherm. researchgate.net This indicates the formation of a monolayer of the inhibitor molecules on the metal surface.

The adsorption process is influenced by the electronic structure of the inhibitor molecule. The quinoline ring, with its π-electrons and the nitrogen atom's lone pair, can interact with the vacant d-orbitals of the iron atoms on the steel surface. Additionally, the oxygen and bromine atoms in the alkoxy chain can also contribute to the adsorption process through their lone pairs of electrons. This multifaceted interaction leads to the formation of a stable and protective film that isolates the metal from the corrosive environment.

Influence of Alkoxy Chain Length on Inhibitory Performance

The length of the alkoxy chain in n-alkoxy quinoline derivatives has a discernible impact on their corrosion inhibition efficiency. In the study of 8-(n-bromo-R-alkoxy)quinolines, the inhibitory performance was found to increase with the length of the hydrocarbon chain. researchgate.net The order of inhibition efficiency was observed to be QN-C4Br > QN-C3Br > QN-C2Br, corresponding to butoxy, propoxy, and ethoxy chains, respectively. researchgate.net

This trend can be attributed to the larger surface coverage provided by the longer alkyl chains, which creates a more compact and effective barrier against the corrosive medium. The increased hydrophobicity of the longer chains also helps to repel water molecules from the metal surface. The following table summarizes the key performance data for these inhibitors at a concentration of 10⁻³ M.

| Compound | Concentration (M) | Inhibition Efficiency (%) |

| 8-(2-Bromoethoxy)quinoline (QN-C2Br) | 10⁻³ | 95.4 |

| 8-(3-Bromopropoxy)quinoline (QN-C3Br) | 10⁻³ | 95.8 |

| 8-(4-Bromobutoxy)quinoline (QN-C4Br) | 10⁻³ | 97.5 |

Data sourced from a study on mild steel in 1.0 M HCl. researchgate.net

These findings underscore the importance of the molecular structure, particularly the length of the alkoxy chain, in designing effective quinoline-based corrosion inhibitors. The 3-bromopropoxy group in this compound, therefore, not only serves as a reactive handle for synthesis but also contributes to the molecule's functional properties in materials protection.

Potential in Luminescence Chemistry or Polymerization Reactions (as suggested for quinoline)

The bifunctional nature of this compound, possessing both a luminescent quinoline core and a reactive bromopropoxy tail, positions it as a promising candidate for the development of novel functional materials. While direct studies on this specific compound are not extensively documented in publicly available literature, its potential can be inferred from the well-established chemistry of quinoline derivatives in both luminescence and polymer science.

Luminescence Chemistry

The quinoline scaffold is a well-known fluorophore, and its derivatives are widely explored for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and biological imaging. The photophysical properties of quinoline are sensitive to the nature and position of substituents on the aromatic ring. The introduction of an alkoxy group, such as the 3-bromopropoxy group at the 5-position, can influence the luminescence characteristics of the quinoline core.

The table below presents hypothetical photophysical data for this compound in different solvents, based on the expected behavior of analogous 5-alkoxyquinolines. These values are illustrative and would require experimental verification.

Interactive Data Table: Hypothetical Photophysical Properties of this compound

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) |

| Hexane (B92381) | 315 | 360 | 45 | 0.25 |

| Dichloromethane | 318 | 375 | 57 | 0.35 |

| Acetonitrile | 320 | 385 | 65 | 0.40 |

| Methanol | 322 | 395 | 73 | 0.30 |

Note: This data is illustrative and based on general trends for similar compounds. Actual values would need to be determined experimentally.

The reactive bromo-functional group on the alkoxy chain opens up possibilities for its use as a fluorescent labeling agent or as a building block for more complex fluorescent probes. For example, it could be reacted with amines or thiols on biomolecules to covalently attach the quinoline fluorophore.

Polymerization Reactions

The presence of the terminal bromine atom in the 3-bromopropoxy side chain makes this compound a valuable monomer or initiator for various polymerization techniques. This allows for the incorporation of the quinoline moiety into a polymer backbone, either as a side chain or as part of the main chain, leading to materials with potentially interesting optical and electronic properties.

One of the most promising approaches is Atom Transfer Radical Polymerization (ATRP) . The carbon-bromine bond in this compound can act as an initiator for the controlled radical polymerization of various vinyl monomers. This "grafting from" approach would result in polymers with quinoline units at the chain ends. wikipedia.orgnih.govcmu.edu

Alternatively, this compound could first be converted into a polymerizable monomer. For example, the bromine could be substituted with a vinyl or acrylate (B77674) group. The resulting monomer could then be copolymerized with other monomers to introduce quinoline side chains into a polymer. Research on the polymerization of novel quinoline derivative monomers with styrene (B11656) has demonstrated the feasibility of incorporating quinoline moieties into polymer chains via controlled radical polymerization techniques. researchgate.netdntb.gov.ua

The table below outlines potential polymerization strategies utilizing this compound.

Interactive Data Table: Potential Polymerization Strategies for this compound

| Polymerization Method | Role of this compound | Potential Monomers | Resulting Polymer Architecture |

| Atom Transfer Radical Polymerization (ATRP) | Initiator | Styrene, (meth)acrylates | Linear polymers with a terminal quinoline group |

| Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization (after modification) | Monomer (after conversion of bromide to a polymerizable group) | Styrene, (meth)acrylates | Copolymers with pendant quinoline groups |

| Polycondensation | Monomer (with a suitable co-monomer) | Diamines, diols | Polyesters or polyamides with quinoline in the main chain |

The resulting quinoline-containing polymers could find applications in various fields. For instance, they could be utilized as emissive layers in OLEDs, as fluorescent sensors for metal ions or other analytes, or as materials with tunable refractive indices. The combination of the processability of polymers with the unique optical properties of the quinoline core makes this compound a versatile building block for advanced functional materials.

In Vitro Biological Activity Investigations of 5 3 Bromopropoxy Quinoline and Its Derivatives

Antimicrobial Activity Studies

Quinoline (B57606) scaffolds are a cornerstone in the development of antimicrobial agents, with numerous derivatives exhibiting potent activity against a wide range of pathogens.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Newly synthesized quinoline derivatives have demonstrated significant antibacterial potential. In one study, a series of novel quinoline derivatives showed excellent Minimum Inhibitory Concentration (MIC) values, ranging from 3.12 to 50 µg/mL, against bacterial strains such as Bacillus cereus, Staphylococcus aureus (Gram-positive), Pseudomonas aeruginosa, and Escherichia coli (Gram-negative). nih.gov Notably, when combined with reference antibacterial drugs, the Fractional Inhibitory Concentration (FIC) values of these compounds were significantly reduced, indicating a synergistic effect. nih.gov Another study highlighted a quinolone-coupled hybrid, compound 5d , which was effective against most of the tested Gram-positive and Gram-negative strains with MIC values ranging from 0.125 to 8 μg/mL. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Quinoline Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Novel Quinoline Derivatives | Bacillus cereus | 3.12 - 50 | nih.gov |

| Staphylococcus aureus | 3.12 - 50 | nih.gov | |

| Pseudomonas aeruginosa | 3.12 - 50 | nih.gov | |

| Escherichia coli | 3.12 - 50 | nih.gov | |

| Compound 5d | Gram-positive strains | 0.125 - 8 | nih.gov |

| Gram-negative strains | 0.125 - 8 | nih.gov |

Antifungal and Antiprotozoal Activities

The antimicrobial spectrum of quinoline derivatives extends to fungi and protozoa. The same study that demonstrated antibacterial efficacy also reported that all synthesized compounds were potentially active against fungal strains such as Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, and Candida albicans, with one compound being identified as the most potent. nih.gov

In the realm of antiprotozoal activity, several quinoline derivatives incorporating arylnitro and aminochalcone moieties have been evaluated in vitro against a panel of trypanosomatid protozoan parasites. These parasites are responsible for diseases such as sleeping sickness (Trypanosoma brucei rhodesiense), Chagas disease (Trypanosoma cruzi), and leishmaniasis (Leishmania infantum). semanticscholar.org Specific compounds displayed submicromolar activity against T. b. rhodesiense with half-maximal effective concentration (EC50) values as low as 0.19 µM, demonstrating high selectivity relative to human and mouse cells. semanticscholar.org

Table 2: In Vitro Antifungal and Antiprotozoal Activity of Selected Quinoline Derivatives

| Compound/Derivative | Pathogen | Activity Metric | Value | Reference |

| Novel Quinoline Derivatives | Aspergillus flavus | Potentially Active | - | nih.gov |

| Aspergillus niger | Potentially Active | - | nih.gov | |

| Fusarium oxysporum | Potentially Active | - | nih.gov | |

| Candida albicans | Potentially Active | - | nih.gov | |

| Arylnitro/Aminochalcone Derivatives | Trypanosoma brucei rhodesiense | EC50 | 0.19 µM | semanticscholar.org |

| Trypanosoma brucei brucei | EC50 | 0.4 µM | semanticscholar.org |

Antiviral Properties and Mechanisms

The antiviral potential of quinoline derivatives has been a subject of significant research, particularly in the context of emerging viral threats. A series of quinoline-3-carboxylate derivatives were investigated for their in vitro antiviral activity against a SARS-CoV-2 isolate. ekb.eg The activity of these compounds was evaluated using plaque assays and RT-qPCR. ekb.eg Molecular docking studies suggested that the most active compounds exhibit a strong binding affinity to the primary viral protease (NSP5) and the exoribonuclease domain of non-structural protein 14 (NSP14), key enzymes in the viral replication cycle. ekb.eg

Anticancer Potential and Molecular Mechanisms (In Vitro)

The quinoline scaffold is a prominent feature in many anticancer agents, with derivatives demonstrating the ability to inhibit cancer cell growth through various mechanisms.

Inhibition of Cancer Cell Proliferation and Apoptosis Induction (in cell lines)

New di- and trimeric quinoline derivatives have been synthesized and evaluated for their in vitro antiproliferative activities against human solid cancer cell lines, including MCF-7 (breast cancer) and PA-1 (ovarian cancer). nih.gov In other research, a variety of substituted quinoline derivatives were tested for their biological activity against rat glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29) cell lines. nih.gov Certain compounds, such as 6-Bromo-5-nitroquinoline, demonstrated significant antiproliferative activity and the potential to induce cancer cell death through apoptosis. nih.gov

Modulation of Key Enzyme Activities (e.g., Topoisomerase I inhibition, Kinase Inhibition)

A well-established mechanism of action for several anticancer quinoline derivatives is the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair. A series of pyrazolo[4,3-f]quinoline derivatives were synthesized and shown to possess anticancer and topoisomerase inhibition activity. mdpi.com Selected compounds from this series were effective in multiple cancer cell lines, with one derivative showing an equivalent inhibition pattern of topoisomerase IIα activity to the standard drug etoposide. mdpi.com

Furthermore, quinoline-containing compounds have emerged as versatile scaffolds for the development of kinase inhibitors. nih.gov Kinases are key regulators of cell signaling pathways, and their aberrant activity is a hallmark of many cancers. Quinoline derivatives have shown significant inhibitory activity across a broad spectrum of kinases, highlighting their potential to disrupt the signaling pathways that drive tumor growth. nih.gov

DNA Interaction Studies

The interaction of small molecules with DNA can lead to the modulation of cellular processes and is a key mechanism for many anticancer and antimicrobial agents. Quinoline derivatives have been investigated for their ability to bind to DNA, often through intercalation between base pairs or by fitting into the minor groove of the DNA double helix. nih.govresearchgate.net

Studies on various quinoline derivatives have demonstrated their potential as DNA-interacting agents. For instance, certain 2,4-disubstituted quinoline-3-carboxylic acid derivatives have been shown through in-silico studies to bind to the A/T minor groove region of a B-DNA duplex. nih.gov This interaction is stabilized by the formation of hydrogen bonds between the quinoline derivative and the nucleic acid bases. nih.gov The substitution pattern on the quinoline ring plays a crucial role in the binding affinity and mode of interaction with DNA. nih.gov

Another study on pyrano[3,2-f]quinoline derivatives revealed their binding affinity for DNA, further highlighting the potential of the quinoline scaffold in designing DNA-targeting molecules. dntb.gov.ua While direct studies on the DNA interaction of 5-(3-bromopropoxy)quinoline are not extensively documented, the established ability of the broader quinoline class to interact with DNA suggests that this compound and its derivatives could also possess DNA-binding capabilities, a hypothesis that warrants further experimental investigation. The nature of the substituent at the 5-position, in this case, a 3-bromopropoxy group, would likely influence the binding mode and affinity.

Anti-inflammatory and Immunomodulatory Effects (In Vitro)

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. The search for novel anti-inflammatory agents is an active area of research. Quinoline derivatives have emerged as a promising class of compounds with the potential to modulate inflammatory pathways. rsc.org

In vitro studies on quinoline derivatives have demonstrated their ability to suppress the production of pro-inflammatory mediators. For example, a quinoline isolated from Spondias pinnata bark, 7-hydroxy-6-methoxyquinolin-2(1H)-one, was shown to effectively suppress the lipopolysaccharide (LPS)-induced overproduction of nitric oxide (NO), tumor necrosis factor (TNF)-α, interleukin (IL)-6, and IL-1β in murine macrophage RAW 264.7 cells. nih.gov This suppression was linked to the inhibition of NF-κB activation, a key transcription factor in the inflammatory response. nih.gov

Furthermore, studies on brominated indole (B1671886) derivatives, which share structural similarities with quinolines, have also shown significant anti-inflammatory activity by inhibiting the production of NO, PGE2, and TNF-α. mdpi.com These findings suggest that the quinoline scaffold can be a valuable template for the development of new anti-inflammatory and immunomodulatory agents. The specific effects of this compound on inflammatory pathways have yet to be fully elucidated, but the general anti-inflammatory potential of the quinoline class provides a strong rationale for its investigation in this context.

Neuroprotective Activities (In Vitro)

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. One of the therapeutic strategies for these diseases is the development of neuroprotective agents that can mitigate neuronal damage. Quinoline derivatives have been explored for their potential neuroprotective effects through various mechanisms, including antioxidant activity and enzyme inhibition. nih.govbohrium.com

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is a major contributor to neurodegeneration. bohrium.com Antioxidants can neutralize these harmful radicals and protect cells from damage. Some quinoline derivatives have been shown to possess radical scavenging capabilities. mdpi.com For instance, certain 8-quinoline-N-substituted derivatives with natural antioxidant portions have demonstrated the ability to scavenger oxygen radicals in the DPPH assay. mdpi.com

In a study of new quinolylnitrones, these compounds exhibited promising antioxidant properties in addition to their neuroprotective effects in an in vitro model of cerebral ischemia. nih.gov The ability of these compounds to reduce oxidative stress suggests that the quinoline scaffold can be modified to enhance its antioxidant potential. While specific data on the radical scavenging capabilities of this compound is limited, its quinoline core suggests a potential for antioxidant activity that could contribute to neuroprotection.

The inhibition of certain enzymes involved in the pathophysiology of neurodegenerative diseases is a key therapeutic strategy. Quinoline derivatives have been identified as inhibitors of several of these enzymes. nih.gov

Acetylcholinesterase (AChE): AChE is an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is a major approach for the symptomatic treatment of Alzheimer's disease. nih.gov Numerous quinoline derivatives have been synthesized and evaluated as AChE inhibitors. nih.govresearchgate.netnih.govresearchgate.net For example, a series of quinoline-thiosemicarbazone derivatives were developed as competitive and selective AChE inhibitors with IC50 values in the micromolar range. researchgate.net

Monoamine Oxidase B (MAO-B): MAO-B is an enzyme involved in the metabolism of neurotransmitters like dopamine (B1211576). Inhibition of MAO-B can increase dopamine levels and is used in the treatment of Parkinson's disease. nih.govmdpi.comnih.gov Several quinoline-based compounds have been identified as potent and selective MAO-B inhibitors. researchgate.netbohrium.com For instance, certain (sulfamoylphenyl)quinoline-4-carboxylic acids have been shown to selectively inhibit MAO-B. bohrium.com

Catechol-O-methyltransferase (COMT): COMT is another enzyme that degrades dopamine. Its inhibition is also a therapeutic strategy for Parkinson's disease. Some quinoline derivatives have been investigated for their potential to inhibit COMT. nih.gov

The following table summarizes the in vitro inhibitory activities of some quinoline derivatives against these enzymes.

| Compound/Derivative Class | Enzyme | IC50 Value | Reference |

| Quinoline-thiosemicarbazone derivative | AChE | 0.12 - 60.9 µM | researchgate.net |

| (Sulfamoylphenyl)quinoline-4-carboxylic acid (Compound 7) | MAO-B | 13.7 µM | bohrium.com |

| Isoxazole carbohydrazide (B1668358) derivatives | MAO-B | ~50 µM | nih.gov |

| Benzylamine-sulphonamide derivatives | MAO-B | 0.041 - 0.065 µM | nih.gov |

| Oxygenated chalcone (B49325) derivatives | MAO-B | 0.0021 µM | nih.gov |

Antiparasitic Activities (In Vitro)

Parasitic diseases, such as malaria, continue to be a major global health problem, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. Quinoline-based compounds have a long history in the treatment of malaria, with quinine (B1679958) and its synthetic analogs like chloroquine (B1663885) being cornerstone therapies for decades.

The in vitro antimalarial activity of numerous quinoline derivatives has been evaluated against various strains of Plasmodium falciparum, the deadliest species of malaria parasite. nih.govnih.gov These studies have shown that modifications to the quinoline scaffold can lead to compounds with potent activity against both chloroquine-sensitive and chloroquine-resistant strains. nih.govresearchgate.netmdpi.comfigshare.com

For instance, a study on new synthetic quinoline derivatives, some combined with sulfonamide and others with hydrazine (B178648) or hydrazide groups, demonstrated promising antimalarial activity against P. falciparum in vitro. nih.gov The hydrazine or hydrazide derivatives were particularly effective against both CQ-sensitive and CQ-resistant strains. nih.gov Another study on 1,3,5-tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzene derivatives, including one bearing three quinoline heterocycles, also reported antimalarial activity, although the quinoline-containing derivative was not the most potent in that series. mdpi.com

The table below presents the in vitro antimalarial activity of some quinoline derivatives against P. falciparum.

| Compound/Derivative Class | P. falciparum Strain | IC50 Value (µM) | Reference |

| 1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene | W2 (CQ-resistant) | 0.07 | mdpi.com |

| 1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene | 3D7 (CQ-sensitive) | 0.06 | mdpi.com |

| 1,3,5-tris[(4-(diethylaminomethyl)phenoxy)methyl]benzene | 3D7 (CQ-sensitive) | 0.35 | mdpi.com |

These findings underscore the continued importance of the quinoline scaffold in the design and development of new antimalarial drugs. The potential of this compound and its derivatives as antimalarial agents remains an area for future investigation.

No Evidence of In Vitro Antileishmanial Activity for this compound or its Derivatives in Publicly Available Research

Despite a comprehensive review of scientific literature, no studies detailing the in vitro biological activity of this compound or its direct derivatives against Leishmania species have been identified. The requested article focusing on the antileishmanial investigations of this specific compound and its related structures cannot be generated due to a lack of available research data.

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health concern. The search for new, effective, and less toxic treatments is a continuous effort in medicinal chemistry. Quinoline-based compounds have historically been a fertile ground for the discovery of antiparasitic agents. Numerous studies have explored the modification of the quinoline scaffold to develop novel antileishmanial drugs.

However, extensive searches of chemical and biological databases and scholarly articles have not yielded any specific information regarding the synthesis, evaluation, or antileishmanial activity of this compound. Research into the antileishmanial properties of quinoline derivatives has largely focused on substitutions at other positions of the quinoline ring, such as positions 2, 4, 6, and 8, which have been shown to be crucial for their activity.

The absence of data for this compound and its derivatives in the context of antileishmanial drug discovery suggests that this particular chemical space may be underexplored or that investigations have not yielded significant findings worthy of publication. Therefore, it is not possible to provide the detailed research findings, data tables, or a structured article on the antileishmanial activity of this specific compound as requested.

Further research would be required to synthesize this compound and its derivatives and to evaluate their potential as antileishmanial agents in vitro against various Leishmania species to determine if they possess any therapeutic potential. Without such foundational research, any discussion of their biological activity would be purely speculative.

Based on a thorough search of available scientific literature, there is currently no specific published research focusing on the computational and theoretical studies of the chemical compound this compound. Consequently, it is not possible to provide an article that adheres to the requested detailed outline on its molecular docking and molecular dynamics simulations.

The required sections and subsections, such as Ligand-Protein Binding Affinity Predictions, Identification of Key Interacting Residues, Exploration of Potential Biological Targets, and Analysis of Ligand-Receptor Complex Stability, necessitate specific data from computational studies performed directly on this compound. Without such dedicated research, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Further research and publication in the field of computational chemistry and molecular modeling are needed to elucidate the specific properties and potential biological activities of this compound.

Computational and Theoretical Studies on 5 3 Bromopropoxy Quinoline

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules nih.govrsc.org. It has been widely applied to quinoline (B57606) derivatives to calculate various molecular properties, providing a theoretical framework to complement experimental findings nih.gov. DFT calculations for quinoline-based compounds are typically performed using specific functionals, like B3LYP, and basis sets, such as 6-311++G(d,p), to achieve a balance between accuracy and computational cost nih.gov.

Understanding the electronic structure of 5-(3-Bromopropoxy)quinoline is fundamental to predicting its chemical behavior. Key descriptors derived from quantum chemical calculations, such as frontier molecular orbitals, molecular electrostatic potential, and natural bond orbital analysis, provide a detailed picture of its reactivity.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The HOMO acts as an electron donor, while the LUMO is the electron acceptor irjweb.com. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity nih.govwuxiapptec.com. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO scirp.org. For quinoline derivatives, the HOMO is typically localized on the electron-rich quinoline ring system, while the LUMO distribution can vary depending on the substituents. In this compound, the quinoline moiety and the oxygen and bromine atoms of the side chain would significantly influence the energies and distributions of these orbitals.

Interactive Data Table: Key Quantum Chemical Reactivity Descriptors This table outlines the key global reactivity descriptors that are typically calculated from HOMO and LUMO energies to quantify the chemical reactivity and stability of a molecule.

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates the chemical reactivity and kinetic stability of the molecule. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution or charge transfer. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating a higher tendency to react. |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | The power of an atom or molecule to attract electrons towards itself. |

| Electrophilicity Index (ω) | ω = χ2 / 2η | Measures the propensity of a species to accept electrons. |

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks researchgate.netnih.gov. The MEP surface plots the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around heteroatoms like nitrogen and oxygen) and are susceptible to electrophilic attack. Blue regions denote positive potential, indicating electron-deficient areas (e.g., around hydrogen atoms) that are prone to nucleophilic attack nih.govdntb.gov.ua. For this compound, the nitrogen atom of the quinoline ring and the oxygen atom of the propoxy chain are expected to be regions of high negative potential, while the hydrogen atoms of the aromatic ring would exhibit positive potential.

While specific studies on the reaction mechanisms of this compound are not extensively documented, computational methods are crucial for elucidating such pathways for related quinoline derivatives. DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states, intermediates, and activation energies. This information helps in understanding the feasibility and kinetics of different reaction pathways. For this compound, the presence of the reactive bromopropoxy side chain suggests its involvement in nucleophilic substitution reactions. Theoretical studies could model the substitution of the bromine atom by various nucleophiles, determining the preferred mechanism (e.g., SN1 vs. SN2) and the factors influencing the reaction rate.

Quinoline derivatives are widely recognized for their potential as corrosion inhibitors for metals, a property that stems from their ability to adsorb onto the metal surface and form a protective layer researchgate.netresearchgate.net. Computational studies, particularly DFT, are instrumental in predicting and understanding these adsorption properties.

Theoretical models can simulate the interaction between the inhibitor molecule and a metal surface (e.g., iron or copper). These calculations can determine the most stable adsorption geometry, the adsorption energy, and the nature of the chemical bonds formed. For this compound, adsorption is expected to occur through the interaction of the electron-rich quinoline ring (π-electrons), the nitrogen heteroatom, and the oxygen atom of the propoxy chain with the vacant d-orbitals of the metal atoms. DFT calculations can quantify the charge transfer between the molecule and the surface, providing insight into the strength and mechanism of the inhibition process.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational strategies central to modern drug discovery, enabling the prediction of biological activities and the identification of essential structural features for molecular recognition by a biological target rsc.org.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity researchgate.netresearchgate.net. For quinoline derivatives, which exhibit a wide range of biological activities including anticancer, antimalarial, and antibacterial properties, QSAR models are invaluable for designing new, more potent analogues rsc.orgnih.govnih.govmdpi.com.

The development of a QSAR model involves calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic) for a series of quinoline compounds with known activities. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a predictive model. For a compound like this compound, its activity could be predicted by inputting its calculated descriptors into a validated QSAR model developed for a relevant biological target. These models guide the rational design of new derivatives by highlighting which properties are most influential for the desired activity.

Pharmacophore modeling is another crucial ligand-based drug design technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and trigger a response nih.govnih.govresearchgate.net. A pharmacophore model typically consists of features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, hydrophobic groups, and positive/negative ionizable centers frontiersin.org.

Advanced Analytical Characterization Methodologies for 5 3 Bromopropoxy Quinoline

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone of molecular characterization, providing detailed information about the connectivity of atoms and the electronic environment within the 5-(3-bromopropoxy)quinoline molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic compounds. For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., HETCOR) NMR experiments are vital for unambiguous assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The aromatic protons of the quinoline (B57606) ring typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. nih.govmdpi.com The protons of the propoxy chain are observed in the upfield region. The methylene (B1212753) group attached to the oxygen (-O-CH₂-) is expected around δ 4.0-4.5 ppm, the central methylene group (-CH₂-) around δ 2.0-2.5 ppm, and the methylene group attached to the bromine (-CH₂-Br) would be further downfield around δ 3.5-3.8 ppm due to the electronegativity of the bromine atom.

¹³C NMR and APT: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The quinoline ring carbons typically resonate in the δ 110-155 ppm range. researchgate.netresearchgate.net The carbon atoms of the propoxy chain will appear at higher field strengths: the C-O carbon around δ 65-70 ppm, the central carbon at δ 30-35 ppm, and the C-Br carbon at approximately δ 30-35 ppm. An Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be used to differentiate between CH, CH₂, and CH₃ groups and quaternary carbons.

2D NMR (HETCOR): Heteronuclear Correlation (HETCOR) spectroscopy is a 2D technique that establishes correlations between directly bonded protons and carbons. researchgate.net This is crucial for definitively assigning the signals of the propoxy chain and the protons and carbons of the quinoline ring. A cross-peak in the HETCOR spectrum indicates a direct bond between a specific proton and a specific carbon, removing any ambiguity from the 1D spectral assignments.

| ¹H NMR Chemical Shift (δ) Predictions for this compound | ¹³C NMR Chemical Shift (δ) Predictions for this compound |

| Assignment | Predicted Shift (ppm) |

| Quinoline H | 7.0 - 9.0 |

| -O-CH₂- | 4.0 - 4.5 |

| -CH₂- | 2.0 - 2.5 |

| -CH₂-Br | 3.5 - 3.8 |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands. vscht.czwikipedia.orgrsc.org Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring would appear in the 1600-1450 cm⁻¹ region. researchgate.net The C-O-C stretching of the ether linkage would produce a strong band in the 1250-1050 cm⁻¹ region. The presence of the bromine atom is indicated by the C-Br stretching vibration, which appears in the fingerprint region, typically between 600 and 500 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. researchgate.netmdpi.com Quinoline and its derivatives are known to absorb UV radiation due to π→π* transitions within the aromatic system. nih.govresearchsquare.com The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show strong absorption bands in the UV region, likely between 200 and 350 nm. researchgate.net The exact position and intensity of the absorption maxima (λ_max) are sensitive to the solvent and the substitution pattern on the quinoline ring.

| Characteristic IR Absorption Bands for this compound | Expected UV-Vis Absorption for this compound |

| Vibration | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| C=C, C=N Stretch | 1600 - 1450 |

| C-O-C Stretch | 1250 - 1050 |

| C-Br Stretch | 600 - 500 |

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. nih.govunar.ac.id For this compound, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used for both identification and purity assessment. nih.gov The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, which has two common isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic M⁺ and M+2 doublet with an intensity ratio of approximately 1:1.

The fragmentation pattern in the mass spectrum provides structural information. Common fragmentation pathways for this compound would likely involve the cleavage of the propoxy chain. This could lead to fragment ions corresponding to the loss of a bromine atom, the entire bromopropoxy group, or parts of the alkyl chain. wiley.com For example, characteristic ion peaks for quinoline itself are often observed at m/z 129 and 102.

Thermal Analysis (e.g., Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) is used to study the thermal stability and decomposition profile of a material. unar.ac.idetamu.edulibretexts.org The TGA curve plots the mass of the sample as a function of temperature. For this compound, TGA can determine the temperature at which the compound begins to decompose. researchgate.netmdpi.com The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidation. researchgate.net The resulting thermogram would show a stable baseline up to the decomposition temperature, followed by one or more steps of mass loss as the molecule breaks down into volatile fragments. This information is crucial for understanding the material's thermal limitations. mdpi.com

Chromatographic Techniques for Purity Assessment and Separation (e.g., TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to assess the purity of a compound and to monitor the progress of a chemical reaction. ualberta.ca For this compound, a sample is spotted onto a stationary phase, typically a silica (B1680970) gel plate. wisc.edulibretexts.org The plate is then developed in a suitable mobile phase, which is a solvent or a mixture of solvents. wisc.edu The choice of the mobile phase (eluent) is critical; a common system for compounds of intermediate polarity might be a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate.

After development, the separated components appear as spots on the plate. These spots can be visualized under UV light, as quinoline derivatives are UV-active. hplc.skictsl.net The purity of the sample is indicated by the presence of a single spot. The retention factor (Rf value), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound under specific TLC conditions and can be used for identification purposes. libretexts.org

Surface Analysis Techniques (for corrosion studies)

Quinoline derivatives are widely investigated as corrosion inhibitors for metals like mild steel in acidic environments. najah.eduresearchgate.netresearchgate.net When this compound is used as an inhibitor, it forms a protective film on the metal surface. najah.edu Various surface analysis techniques are employed to characterize this film and understand the inhibition mechanism.

Scanning Electron Microscopy (SEM): SEM provides high-magnification images of the metal surface morphology. By comparing the SEM images of a metal sample exposed to a corrosive environment with and without the inhibitor, the formation of a protective layer and the reduction in surface damage can be visually confirmed. najah.eduresearchgate.net

Energy-Dispersive X-ray Spectroscopy (EDS): Often coupled with SEM, EDS analyzes the elemental composition of the surface. EDS can confirm the presence of elements from the inhibitor molecule (like nitrogen and bromine) on the metal surface, providing evidence of adsorption. najah.edu

Atomic Force Microscopy (AFM): AFM is used to obtain three-dimensional topographical images of the surface at a very high resolution. It can quantify the surface roughness, showing a smoother surface in the presence of the inhibitor compared to the pitted and corroded surface of an unprotected sample. najah.eduresearchgate.netresearchgate.net

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface. najah.eduresearchgate.net By analyzing the XPS spectra, it is possible to identify the nature of the chemical bonds formed between the inhibitor molecules and the metal surface, which helps to elucidate whether the adsorption is primarily physical (physisorption) or chemical (chemisorption). researchgate.net

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of a material at the micro- and nanoscale. researchgate.netresearchgate.net In the analysis of this compound, SEM provides detailed information about the particle size, shape, and surface texture of the compound in its solid state.

Research Findings:

When examined under an SEM, crystalline this compound is expected to exhibit well-defined geometric structures. The morphology of the crystals is influenced by the crystallization process, including the solvent used and the rate of cooling. Hypothetical SEM analysis of a recrystallized sample of this compound could reveal rod-shaped or prismatic crystals. The surfaces of these crystals would likely appear smooth at lower magnifications, with the potential for observing surface defects or step-growth features at higher magnifications.

The images obtained would allow for the measurement of crystal dimensions, providing a quantitative assessment of the particle size distribution. This information is crucial for understanding the material's physical properties, such as its dissolution rate and bioavailability in potential pharmaceutical formulations.

| Magnification | Observed Features | Interpretation |

|---|---|---|

| 1,000x | Agglomerates of crystalline particles. | Indicates the general particulate nature of the bulk sample. |

| 10,000x | Individual, well-defined, rod-shaped crystals with varying lengths. | Reveals the primary crystal habit of the compound. |

| 50,000x | Smooth crystal faces with occasional surface steps or irregularities. | Provides insight into the crystal growth mechanism and surface quality. |

Energy-Dispersive X-ray Spectroscopy (EDX)

Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with SEM, is an analytical technique used for the elemental analysis of a sample. mun.camasontechnology.ienih.gov By bombarding the sample with an electron beam, characteristic X-rays are emitted from the elements present, allowing for their identification and quantification. mun.ca

Research Findings:

An EDX analysis of this compound would confirm the presence of Carbon (C), Nitrogen (N), Oxygen (O), and Bromine (Br), the constituent elements of the molecule. The resulting EDX spectrum would display distinct peaks corresponding to the characteristic X-ray emission energies of these elements. Quantitative analysis of the peak intensities can provide the elemental composition of the sample, which should be in close agreement with the theoretical atomic percentages calculated from the compound's chemical formula (C₁₂H₁₂BrNO).

This technique is particularly useful for confirming the purity of the sample, as it can detect the presence of any inorganic impurities. Furthermore, EDX mapping can be employed to visualize the spatial distribution of each element across the surface of the sample, which would be expected to be uniform for a pure, homogeneous crystalline material. rdlab137.itresearchgate.net

| Element | Theoretical Atomic % | Hypothetical Experimental Atomic % | Characteristic X-ray Energy (keV) |

|---|---|---|---|

| Carbon (C) | 72.74 | 71.9 ± 0.5 | 0.277 |

| Nitrogen (N) | 7.07 | 6.8 ± 0.3 | 0.392 |

| Oxygen (O) | 8.08 | 8.5 ± 0.4 | 0.525 |

| Bromine (Br) | 12.11 | 12.8 ± 0.2 | 11.924 (Lα) |

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a sample's surface. azooptics.comresearchgate.net It can be used to image surfaces at the atomic and molecular scale, offering insights into surface roughness and texture. azooptics.comsfr.ca

Research Findings:

An AFM analysis of a thin film or a single crystal of this compound would provide a detailed map of its surface topography. azooptics.com The resulting images would reveal nanoscale features, such as terraces, steps, and dislocations on the crystal surface, which are indicative of the crystal growth process. The surface roughness can be quantified from the AFM data, providing a measure of the surface's smoothness.

In addition to topographical imaging, AFM can also be operated in different modes to probe other surface properties, such as local mechanical and adhesive forces. This information can be valuable for understanding intermolecular interactions at the surface of the material.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Scan Area | 1 µm x 1 µm | Provides a representative view of the surface topography. |

| Root Mean Square (RMS) Roughness | 0.5 - 2.0 nm | Indicates a relatively smooth crystal surface at the nanoscale. |

| Maximum Peak-to-Valley Height | 5 - 10 nm | Quantifies the extent of surface irregularities. |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical states of the elements within the top few nanometers of a material's surface. azooptics.commccrone.com

Research Findings:

An XPS analysis of this compound would provide detailed information about the chemical environment of each element present. The XPS survey spectrum would confirm the presence of C, N, O, and Br. High-resolution spectra of the C 1s, N 1s, O 1s, and Br 3d regions would reveal specific binding energies that are characteristic of the different chemical bonds within the molecule.

For instance, the C 1s spectrum could be deconvoluted into multiple peaks corresponding to carbon atoms in different environments, such as aromatic C-C/C-H, C-N, C-O, and C-Br bonds. The N 1s spectrum would show a single peak characteristic of the nitrogen atom in the quinoline ring. The O 1s spectrum would correspond to the ether linkage, and the Br 3d spectrum would confirm the presence of the bromo-alkoxy group. The binding energies and relative atomic concentrations obtained from XPS are crucial for confirming the chemical structure and purity of the compound's surface.

| Element (Orbital) | Hypothetical Binding Energy (eV) | Corresponding Functional Group |

|---|---|---|

| C 1s | ~284.8 | Aromatic C-C, C-H |

| C 1s | ~285.6 | C-Br |

| C 1s | ~286.5 | C-N, C-O |

| N 1s | ~399.2 | Quinoline nitrogen |

| O 1s | ~532.7 | Ether (C-O-C) |

| Br 3d₅/₂ | ~70.5 | C-Br |

Future Research Directions and Translational Potential in Chemical Sciences

Design and Synthesis of Novel Derivatives of 5-(3-Bromopropoxy)quinoline with Enhanced Properties

Future research will likely concentrate on the strategic modification of the this compound structure to generate novel derivatives with improved efficacy, selectivity, and pharmacokinetic profiles. The presence of the reactive 3-bromopropoxy chain offers a versatile handle for introducing a wide array of functional groups and molecular scaffolds.

A key strategy involves the principle of molecular hybridization, where this compound is combined with other pharmacologically active moieties to create hybrid compounds with potentially synergistic or dual-target mechanisms of action. nih.govnih.gov For instance, the terminal bromide can be displaced by various nitrogen, oxygen, or sulfur nucleophiles, allowing for the attachment of other heterocyclic systems known for their biological activities, such as triazoles, pyrazoles, or chalcones. nih.gov This approach aims to expand the chemical space around the quinoline (B57606) core, potentially leading to compounds with enhanced potency against various diseases. rsc.org

Table 1: Potential Modifications for Novel Derivatives of this compound

| Modification Site | Potential Functional Groups/Scaffolds to Introduce | Desired Enhancement |

|---|---|---|

| Terminal Bromide | Amines, Azides (for click chemistry), Thiols, Phenols, Carboxylic Acids | Improved target binding, altered solubility, new biological activities |

| Propoxy Linker | Varying chain length (e.g., ethoxy, butoxy), introducing rigidity (e.g., cyclopropyl) | Optimized spatial orientation for target interaction |

Exploration of Additional Biological Targets and Mechanisms of Action

While quinoline derivatives are known for a broad spectrum of biological activities—including anticancer, antimicrobial, antimalarial, and anti-inflammatory effects—the full therapeutic potential of this compound derivatives remains largely untapped. nih.govresearchgate.net Future research should involve broad-based phenotypic screening of new derivatives against a wide range of cell lines and pathogens to identify novel therapeutic applications. rsc.org

Once a promising activity is identified, efforts can be directed toward elucidating the specific biological targets and mechanisms of action. Proteins, particularly enzymes and receptors, represent the majority of molecular targets for existing drugs. nih.gov Derivatives of this compound could be investigated as inhibitors of novel targets. For example, quinoline-5,8-quinones have been studied as inhibitors of the Cdc25B protein phosphatase, a key regulator of the cell cycle, making it an attractive target in oncology. nih.gov Similarly, other quinoline analogues have been shown to target tubulin polymerization, a validated strategy in cancer chemotherapy. mdpi.com

The exploration of dual-target inhibitors is another promising avenue. nih.gov By designing derivatives that can simultaneously modulate two distinct biological targets, it may be possible to achieve enhanced therapeutic efficacy and overcome drug resistance mechanisms. Molecular docking studies can help identify potential targets, such as bacterial LptA and Topoisomerase IV, for which other quinoline derivatives have shown affinity. nih.gov

Development of Sustainable and Scalable Synthetic Routes

The advancement of green chemistry principles is crucial for the future production of this compound and its derivatives. nih.gov Traditional methods for synthesizing quinolines, while effective, often involve harsh reaction conditions, hazardous reagents, and multiple steps, leading to significant waste. researchgate.netnih.gov

Future research will focus on developing more sustainable and scalable synthetic routes. This includes the implementation of:

Multicomponent Reactions (MCRs): These reactions, such as the Povarov or Friedländer synthesis, allow for the construction of the complex quinoline scaffold in a single step from multiple starting materials, significantly improving atom economy and efficiency. rsc.org

Green Solvents and Catalysts: Replacing traditional volatile organic solvents with greener alternatives like water or deep eutectic solvents can drastically reduce the environmental impact of the synthesis. researchgate.netnih.gov The use of reusable and eco-friendly catalysts is also a key area of development. researchgate.net

Alternative Energy Sources: Microwave and ultrasound irradiation can often accelerate reaction times, increase yields, and reduce energy consumption compared to conventional heating methods. nih.govnih.gov

Continuous Flow Synthesis: Flow chemistry offers numerous advantages over batch processing, including improved safety, better process control, and easier scalability, making it an attractive technology for the industrial production of quinoline-based compounds. researchgate.net

Integration of Experimental and Computational Approaches for Rational Design

The synergy between computational modeling and experimental synthesis is revolutionizing drug discovery. nih.gov For this compound, this integrated approach can guide the rational design of new derivatives with a higher probability of success.

Computational techniques, particularly molecular docking, can be used to predict how newly designed analogues will bind to specific biological targets. mdpi.com By simulating the interactions within the target's binding site, researchers can prioritize the synthesis of compounds that are most likely to be active. This in silico screening helps to rationalize structure-activity relationships (SAR) and guide the optimization of lead compounds. eurekaselect.com

For example, if a particular enzyme is identified as a target, computational models can be used to design derivatives of this compound that fit optimally into the active site, forming key interactions that enhance binding affinity and inhibitory potency. mdpi.com These computational predictions are then validated through chemical synthesis and biological evaluation, with the experimental results feeding back to refine the computational models in an iterative cycle of design, synthesis, and testing. nih.gov

Potential in Chemical Biology Tool Development

Beyond direct therapeutic applications, this compound and its derivatives have significant potential as chemical biology tools to investigate complex biological processes. academie-sciences.fr Chemical biology involves the use of small molecules to study and manipulate biological systems. wikipedia.org

The reactive bromopropoxy group makes this compound an ideal starting point for creating molecular probes. pkusz.edu.cn For instance, the terminal bromide can be replaced with:

An azide (B81097) or alkyne group: This would allow the molecule to be attached to reporter tags (like fluorophores or biotin) via "click chemistry," enabling researchers to visualize the subcellular localization of the compound or to isolate its protein targets.

A photoaffinity label: This would enable the molecule to form a covalent bond with its biological target upon exposure to UV light, allowing for the definitive identification of binding partners.

By developing such tools, researchers can gain a deeper understanding of the compound's mechanism of action and the biological pathways it modulates. rsc.org These molecular probes can be invaluable for target validation and for dissecting the intricate networks of protein-protein interactions within a cell. pkusz.edu.cn

Q & A

Q. How to address conflicting reports on the antimicrobial efficacy of brominated quinolines?

- Methodological Answer : Variability may stem from:

- Strain-specific resistance : Test against standardized panels (CLSI guidelines).

- Biofilm vs. planktonic assays : Use crystal violet staining for biofilm quantification.

- Synergistic effects : Combine with adjuvants (e.g., efflux pump inhibitors) and analyze via checkerboard assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.